

Independent Validation of GTx-024 (Enobosarm) Research Findings: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings for GTx-024 (enobosarm), a selective androgen receptor modulator (SARM), with alternative therapeutic approaches for muscle wasting conditions. The information is compiled from peer-reviewed journals and clinical trial data to support independent validation and inform future research and development.

Data Presentation: Quantitative Comparison of GTx-024 Efficacy

The following tables summarize the key quantitative outcomes from pivotal clinical trials of GTx-024 across different patient populations.



Trial	Patient Population	Treatment Group	Change in Lean Body Mass (LBM)	Change in Fat Mass	Change in Physical Function (Stair Climb Power)	Citation
Phase 2	Healthy elderly men (>60 years) and postmenop ausal women	GTx-024 (3 mg/day)	+1.3 kg (p < 0.001 vs. placebo)	-0.6 kg (p = 0.049 vs. placebo)	Statistically significant improveme nt (p = 0.013 vs. placebo)	[1][2]
Placebo	-	-	-	[1][2]		
Phase 3 (POWER 1)	Advanced Non-Small Cell Lung Cancer (NSCLC) patients on platinum + taxane chemother apy	GTx-024 (3 mg/day)	LBM responder rate: 41.9%	Not Reported	SCP responder rate: 29.4%	[3][4]
Placebo	LBM responder rate: 30.4%	Not Reported	SCP responder rate: 24.2%	[3][4]		
Phase 3 (POWER 2)	Advanced NSCLC patients on platinum + non-taxane chemother apy	GTx-024 (3 mg/day)	LBM responder rate: 46.5%	Not Reported	SCP responder rate: 19.5%	[3][4]



Placebo	LBM responder rate: 37.9%	Not Reported	SCP responder rate: 24.8%	[3][4]		
Phase 2b (QUALITY)	Overweight or obese older adults (≥60 years) on semaglutid e (a GLP-1 RA)	GTx-024 (3 mg/day) + Semaglutid e	71% relative reduction in lean mass loss (p=0.002 vs. placebo + semaglutid e)	27% greater fat mass loss than placebo + semaglutid e	54.5% fewer patients with a ≥10% decline in stair climb power	[5][6]
Placebo + Semaglutid e	-	-	-	[5][6]		

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and independent validation.

Phase 2 Trial in Healthy Elderly and Postmenopausal Women

- Study Design: A 12-week, double-blind, placebo-controlled trial.[1]
- Participants: 120 healthy elderly men (>60 years of age) and postmenopausal women.[1]
- Intervention: Oral administration of GTx-024 (0.1, 0.3, 1, or 3 mg) or placebo once daily for 86 days.[2]
- Primary Endpoint Measurement (Lean Body Mass):
 - Method: Dual-energy X-ray absorptiometry (DXA).[1][7] DXA is a three-compartment method that measures lean soft tissue, fat mass, and bone mineral content.[7]



Appendicular lean soft tissue (ALST) is often used as a surrogate for skeletal muscle mass, as approximately 75% of whole-body skeletal muscle is in the limbs.[7]

- Procedure: Whole-body scans are performed with the subject in a supine position.
 Standardized protocols are followed for patient positioning and data analysis to ensure consistency.[8]
- Secondary Endpoint Measurement (Physical Function):
 - Method: Stair Climb Power Test.[1]
 - Procedure: Participants are instructed to ascend a 12-step staircase as quickly as possible without assistance.[9] The time taken to complete the ascent is measured using an electronic timing system.[9] Stair climb power is calculated based on the participant's body mass, the total vertical distance of the stairs, and the time of ascent.[9]

Phase 3 POWER Trials in Non-Small Cell Lung Cancer (NSCLC) Patients

- Study Design: Two Phase 3, randomized, double-blind, placebo-controlled trials (POWER 1 and POWER 2).[3]
- Participants: Patients with stage III or IV NSCLC initiating first-line chemotherapy.[3]
- Intervention: Oral daily doses of GTx-024 (3 mg) or placebo in conjunction with standard platinum doublet chemotherapy.[3]
- Co-Primary Endpoint Measurement:
 - Lean Body Mass (LBM): Assessed by DXA at baseline and day 84.[3] A "responder" was defined as a patient who maintained or increased their LBM from baseline.[3]
 - Physical Function: Measured by the Stair Climb Power test at baseline and day 84.[3] A
 "responder" was defined as a patient with a 10% or greater improvement in stair climb
 power.[3]



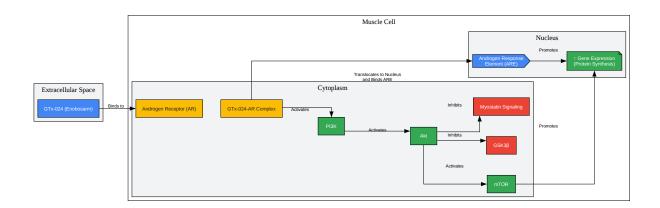
Phase 2b QUALITY Trial in Patients on GLP-1 Receptor Agonists

- Study Design: A multicenter, double-blind, placebo-controlled, randomized, dose-finding clinical trial.[6]
- Participants: Older adults (≥60 years of age) with overweight or obesity receiving semaglutide for weight reduction.[6]
- Intervention: Enobosarm (3 mg or 6 mg) or placebo administered daily for 16 weeks, in addition to semaglutide.[6]
- Primary Endpoint Measurement (Lean Body Mass): Assessed by DXA from baseline to 16 weeks.[6]
- Key Secondary Endpoint Measurement (Physical Function): Assessed by the Stair Climb
 Test at baseline and 16 weeks.[6]

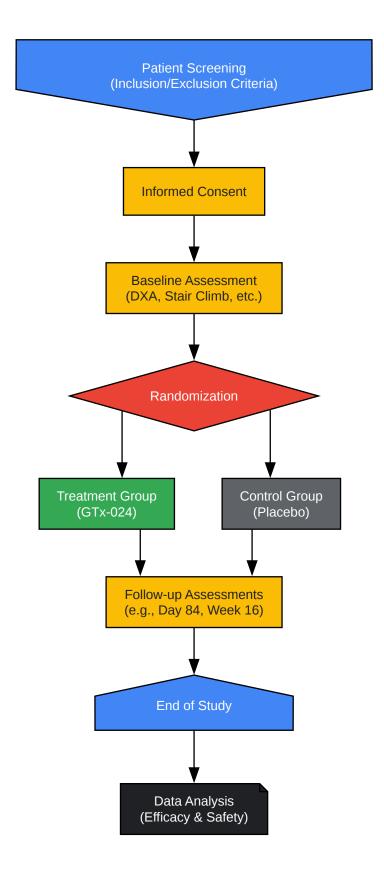
Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of GTx-024 and a typical clinical trial workflow.









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